2-Bromo-3-difluoromethoxy-6-methylpyridine
Overview
Description
“2-Bromo-3-difluoromethoxy-6-methylpyridine” is a chemical compound with the molecular formula C7H6BrF2NO . It has a molecular weight of 238.03 . It is a bromopyridine derivative .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrF2NO/c1-4-5(8)2-3-6(11-4)12-7(9)10/h2-3,7H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It is stored at temperatures below -10 degrees . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the searched resources.
Scientific Research Applications
Synthesis and Crystal Structure Analysis
- A Schiff base compound related to 2-Bromo-3-difluoromethoxy-6-methylpyridine, synthesized using similar bromo and methylpyridine components, was characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction, suggesting potential applications in crystallography and structural analysis (Wang et al., 2008).
Reactions with Tin Compounds
- Studies on the reactions of 2-bromo-6-methylpyridine with n-BuLi and tin tetrachloride demonstrate its potential in synthesizing tin pyridyl compounds, useful in various chemical syntheses (Martin Bette & D. Steinborn, 2012).
NMR Study of Rotational Barriers in Complexes
- The reaction dynamics of compounds like 2-bromo-5-methylpyridine with palladium(II) and platinum(II) bis(phosphane) complexes, closely resembling this compound, were studied using NMR, indicating potential applications in studying molecular dynamics in noncovalent supramolecular complexes (M. Fuss et al., 1999).
Halogen/Halogen Displacement in Pyridines
- Research into the heating of bromotrimethylsilane with 2-chloro-6-methylpyridine, closely related to this compound, leads to halogen/halogen exchange reactions, suggesting applications in synthetic chemistry (M. Schlosser & F. Cottet, 2002).
Electrocatalytic Carboxylation
- The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, a process similar to reactions that this compound might undergo, was studied, indicating potential for electrochemical synthesis applications (Q. Feng et al., 2010).
Efficient Synthesis of Dopamine D2 and D3 Receptor Antagonists
- An efficient synthesis involving compounds similar to this compound was used for synthesizing a dopamine D2 and D3 receptors antagonist, showing its application in pharmaceutical synthesis (Y. Hirokawa et al., 2000).
Pyridinium Betaines Synthesis
- The reaction of 2-bromo derivatives of pyridine, closely related to this compound, with 1,3-indandione to produce pyridinium betaines demonstrates its use in organic synthesis and potentially in materials science (G. Frangatos & A. Taurins, 1959).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-bromo-3-(difluoromethoxy)-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-2-3-5(6(8)11-4)12-7(9)10/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVNOZDVOBQKOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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